CMX-2043

Catalog No.
S524132
CAS No.
910627-26-8
M.F
C16H26N2O6S2
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CMX-2043

CAS Number

910627-26-8

Product Name

CMX-2043

IUPAC Name

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1

InChI Key

MQXRTCVZPIHBLD-TUAOUCFPSA-N

SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1

Solubility

Soluble in DMSO

Synonyms

CMX-2043; CMX2043; CMX2043; LIP-EA; R-LIP-EA-OH; LIPEA; RLIPEAOH; LIP EA; R LIP EA OH

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1

Description

The exact mass of the compound (R)-Lip-L-glu-L-ala-OH is 406.1232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antioxidant Properties: R-lipoic acid is a known antioxidant [PubChem: lipoic acid, CID: 16890]. By linking it to glutamate and alanine, (R)-Lip-L-glu-L-ala-OH might offer similar antioxidant effects. Research could explore its potential role in protecting cells from oxidative damage, which is implicated in various diseases.
  • Cellular Energy Production: Lipoic acid plays a crucial role in mitochondrial function and energy production within cells [PubChem: lipoic acid, CID: 16890]. (R)-Lip-L-glu-L-ala-OH might influence cellular energy metabolism due to the presence of lipoic acid. Studies could investigate its effects on mitochondrial function and energy production in different cell types.
  • Neurological Research: Glutamate is a major excitatory neurotransmitter in the brain [National Institutes of Health: Glutamate, ]. The combination of lipoic acid, glutamate, and alanine in (R)-Lip-L-glu-L-ala-OH could be of interest for research on neurological function and diseases. However, more research is needed to understand its specific effects in the nervous system.

CMX-2043 is a synthetic compound derived from α-lipoic acid, designed primarily to mitigate cellular injury and organ damage associated with ischemia-reperfusion injury (IRI). It is classified as a small molecule and is currently under investigation for its therapeutic potential in various cardiovascular conditions, including non-ST elevation myocardial infarction, unstable angina, and stable coronary artery disease. The compound's chemical formula is C₁₆H₂₆N₂O₆S₂, and it has a molecular weight of approximately 406.51 g/mol. Its IUPAC name is (4S)-4-{[(1S)-1-carboxyethyl]carbamoyl}-4-{5-[(3R)-1,2-dithiolan-3-yl]pentanamido}butanoic acid .

That contribute to its biological activity. The compound's structure includes multiple functional groups that allow it to interact with various biological molecules. The presence of dithiolane moieties facilitates redox reactions, which are crucial in protecting cells from oxidative stress. Additionally, CMX-2043 can form complexes with metal ions, enhancing its antioxidant properties .

The primary biological activity of CMX-2043 revolves around its cytoprotective effects against oxidative stress and apoptosis. It activates the mTORC1 signaling pathway, leading to the phosphorylation of key proteins involved in cell survival and growth. This activation helps reduce cellular injury during ischemic events by promoting cell survival mechanisms and inhibiting apoptotic pathways. Studies have demonstrated that CMX-2043 can significantly reduce markers of cellular damage in preclinical models of IRI .

The synthesis of CMX-2043 involves a multi-step chemical process starting from α-lipoic acid. Key steps include:

  • Formation of Dithiolane Ring: This involves the reaction of α-lipoic acid derivatives with appropriate amines to form the dithiolane structure.
  • Amidation: The carboxylic acid group is reacted with amines to introduce amide functionalities.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

These methods are designed to optimize yield while maintaining the integrity of the compound's active sites .

CMX-2043 has potential applications in several medical fields, particularly in cardiology and critical care:

  • Cardiovascular Disease: It is being investigated for its efficacy in treating conditions related to ischemia-reperfusion injury.
  • Neuroprotection: Due to its antioxidant properties, it may also have applications in neuroprotective therapies against conditions like stroke.
  • Metabolic Disorders: Its ability to modulate oxidative stress suggests potential uses in metabolic syndrome and diabetes management .

Interaction studies have shown that CMX-2043 can modulate various signaling pathways involved in cell survival and apoptosis. Specifically, it interacts with the mTOR pathway, influencing protein synthesis and cellular metabolism. Additionally, it has been observed to enhance the effects of other cytoprotective agents when used in combination therapies, suggesting synergistic potential .

Several compounds share structural or functional similarities with CMX-2043. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
α-Lipoic AcidNatural CompoundAntioxidant, metabolic enhancerNaturally occurring; well-studied
N-AcetylcysteineSyntheticAntioxidant, mucolyticUsed primarily for respiratory conditions
Coenzyme Q10Natural CompoundElectron transport chain componentEssential for mitochondrial function
MitoQSyntheticMitochondrial-targeted antioxidantSpecifically targets mitochondria

CMX-2043 stands out due to its dual action as both an antioxidant and a modulator of specific signaling pathways involved in cell survival during ischemic events, making it a unique candidate for therapeutic development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

406.12322890 g/mol

Monoisotopic Mass

406.12322890 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83V80O4XY1

Wikipedia

Cmx-2043

Dates

Modify: 2024-02-18
1: Lader AS, Baguisi A, Casale R, Kates SA, Beeuwkes R 3rd. CMX-2043 Mechanisms of Action In Vitro. J Cardiovasc Pharmacol. 2016 Sep;68(3):241-7. doi: 10.1097/FJC.0000000000000408. PubMed PMID: 27195653.
2: Baguisi A, Casale RA, Kates SA, Lader AS, Stewart K, Beeuwkes R 3rd. CMX-2043 Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury. J Cardiovasc Pharmacol Ther. 2016 Nov;21(6):563-569. PubMed PMID: 27113210.
3: Kates SA, Lader AS, Casale R, Beeuwkes R 3rd. Pre-clinical and Clinical Safety Studies of CMX-2043: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury. Basic Clin Pharmacol Toxicol. 2014 Nov;115(5):456-64. doi: 10.1111/bcpt.12254. PubMed PMID: 24751172; PubMed Central PMCID: PMC4270215.
4: Kates SA, Casale RA, Baguisi A, Beeuwkes R 3rd. Lipoic acid analogs with enhanced pharmacological activity. Bioorg Med Chem. 2014 Jan 1;22(1):505-12. doi: 10.1016/j.bmc.2013.10.057. PubMed PMID: 24316353.

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